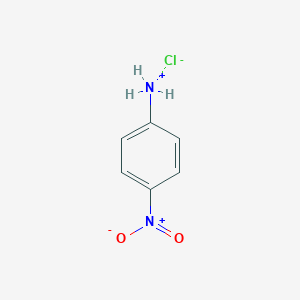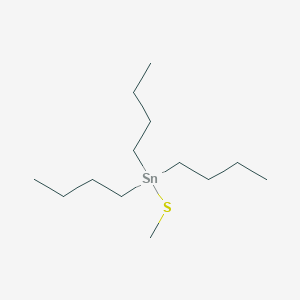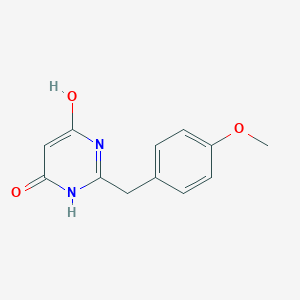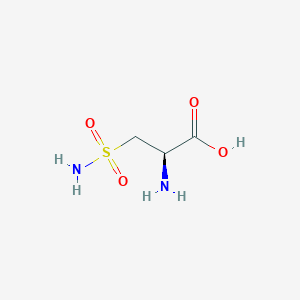
(2R)-2-amino-3-sulfamoylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-sulfamoylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a sulfamoyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-sulfamoylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-serine and sulfamic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pH, and solvent choice. Common solvents used include water and ethanol.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: (2R)-2-amino-3-sulfamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The amino and sulfamoyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound.
科学的研究の応用
(2R)-2-amino-3-sulfamoylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (2R)-2-amino-3-sulfamoylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways: It can influence biochemical pathways related to amino acid metabolism and protein synthesis.
類似化合物との比較
(2S)-2-amino-3-sulfamoylpropanoic acid: A stereoisomer with different spatial arrangement of atoms.
(2R)-2-amino-3-phosphonopropanoic acid: A similar compound with a phosphono group instead of a sulfamoyl group.
Uniqueness: (2R)-2-amino-3-sulfamoylpropanoic acid is unique due to its specific stereochemistry and the presence of the sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
18625-03-1 |
|---|---|
分子式 |
C18H23NO7 |
分子量 |
365.4 g/mol |
IUPAC名 |
1-O-benzyl 6-O-ethyl 2-acetamido-2-(hydroxymethyl)-3-oxohexanedioate |
InChI |
InChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21) |
InChIキー |
PAPCYNCGILOTRU-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)S(=O)(=O)N |
異性体SMILES |
C([C@@H](C(=O)O)N)S(=O)(=O)N |
正規SMILES |
CCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


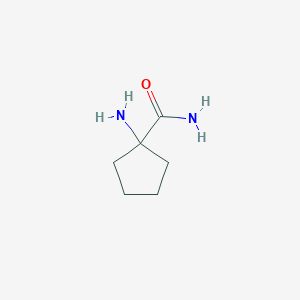

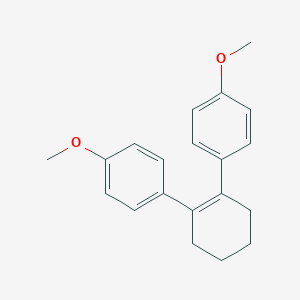
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
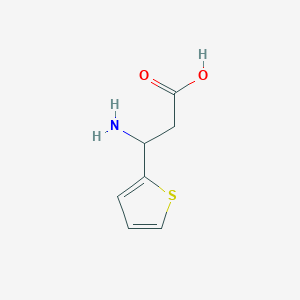
![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)

